2-(2-Aminopyridin-4-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZVZQJMXZOBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341817-78-4 | |
| Record name | 2-(2-aminopyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 2 Aminopyridin 4 Yl Ethan 1 Ol
Retrosynthetic Analysis of 2-(2-Aminopyridin-4-yl)ethan-1-ol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, several strategic disconnections can be proposed.
A primary disconnection strategy targets the carbon-carbon bond between the pyridine (B92270) C4 position and the ethanolic side chain. This approach suggests two key synthons: a 2-aminopyridin-4-yl synthon and a C2-hydroxyethyl synthon. The corresponding chemical equivalents would be a 2-amino-4-halopyridine (e.g., 2-amino-4-bromopyridine) and a suitable two-carbon nucleophile. For instance, a Negishi or Suzuki cross-coupling reaction could be employed, utilizing an organozinc or boronic acid derivative of the side chain.
An alternative and highly convergent approach involves a functional group interconversion (FGI) strategy. The primary alcohol of the target molecule can be retrosynthetically derived from the reduction of a ketone. This leads to the precursor 1-(2-aminopyridin-4-yl)ethanone. This ketone is a valuable intermediate, as it can be synthesized from 2-amino-4-cyanopyridine (B24417) via reaction with a methyl Grignard reagent or from other 4-substituted 2-aminopyridines. This pathway is particularly advantageous as it opens the door to stereoselective synthesis through asymmetric reduction of the ketone.
A third, less direct route, could involve the elaboration of a simpler starting material, such as 2-amino-4-methylpyridine. This would require a multi-step sequence to homologate the methyl group into the desired hydroxyethyl (B10761427) side chain, for example, via halogenation, cyanation, hydrolysis, and reduction.
Novel Catalytic Approaches in the Synthesis of this compound
Catalysis is central to modern synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric methods.
Transition metal catalysis provides powerful tools for C-C bond formation, essential for constructing the target molecule. The Negishi cross-coupling reaction is a particularly effective method for functionalizing the C4 position of pyridines. nih.govresearchgate.net This strategy can overcome challenges associated with the inherent reactivity of the pyridine ring. nih.gov The process involves an initial deprotonation at the C4 position using a strong base like n-butylsodium, followed by transmetalation with zinc chloride to generate a 4-pyridylzinc reagent. nih.govresearchgate.net This organozinc intermediate can then be coupled with a two-carbon electrophile, such as a protected 2-haloethanol, in the presence of a palladium catalyst to form the desired C-C bond. nih.gov
The versatility of this approach allows for the late-stage functionalization of complex molecules, highlighting its robustness. nih.govresearchgate.net Various palladium catalysts and ligands can be employed to optimize reaction conditions.
Table 1: Illustrative Negishi Cross-Coupling for C4-Functionalization
| Pyridine Substrate | Reagents | Electrophile (E-X) | Pd-Catalyst (mol%) | Product |
|---|
This table presents a conceptual adaptation of reported Negishi cross-coupling protocols for the synthesis of the target structure. TBDMS is a protecting group for the alcohol.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field complementary to metal catalysis. For pyridine functionalization, novel photochemical organocatalytic methods have been developed. nih.govacs.org One such strategy utilizes a dithiophosphoric acid as an organocatalyst, which, upon irradiation with light, can functionalize the C4 position of pyridines. nih.govacs.org
The mechanism involves the deprotonation of the catalyst, which then becomes a strong reductant in its photoexcited state. nih.gov This excited catalyst performs a single-electron transfer (SET) to a protonated pyridine (a pyridinium (B92312) ion), generating a pyridinyl radical. nih.govacs.org This highly reactive radical intermediate then couples with another radical, such as one derived from an allylic C-H bond, to form a new C-C bond selectively at the C4 position. nih.gov While this specific method has been demonstrated for allylation, its principles could be adapted for the introduction of other functional groups.
Photoredox catalysis harnesses the energy of visible light to drive chemical reactions by engaging in single-electron transfer processes with organic substrates. acs.org This approach can be merged with other catalytic cycles, including organocatalysis and transition metal catalysis, to unlock novel reactivity. nih.govnih.gov
The photochemical organocatalytic method described above is a prime example of photoredox catalysis. nih.govacs.org The dithiophosphoric acid catalyst acts as a photocatalyst, converting light energy into chemical potential to generate the key pyridinyl radical intermediate. nih.gov This strategy is notable because it enables C-H functionalization under mild conditions and offers regioselectivity that is distinct from classical methods like the Minisci reaction. nih.govacs.org The generation of a radical at the C4 position allows for coupling with a variety of radical partners, representing a cutting-edge approach to constructing molecules like this compound.
Stereoselective Synthesis of Chiral Derivatives of this compound
The creation of single-enantiomer chiral molecules is of paramount importance, particularly in medicinal chemistry. For this compound, chirality can be introduced at the carbon atom bearing the hydroxyl group.
The most direct route to chiral derivatives of the target compound is the asymmetric reduction of the prochiral ketone precursor, 1-(2-aminopyridin-4-yl)ethanone. Asymmetric hydrogenation and transfer hydrogenation are powerful technologies for achieving this transformation with high enantioselectivity.
One of the most reliable methods for the asymmetric reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine as a catalyst, which coordinates to both the borane (B79455) reducing agent and the ketone substrate. researchgate.net This ternary complex creates a highly organized transition state that forces the hydride to be delivered to one face of the ketone, resulting in the formation of one enantiomer of the alcohol in high excess.
Asymmetric transfer hydrogenation (ATH) offers an operationally simpler and safer alternative to using high-pressure hydrogen gas. These reactions typically use a hydrogen source like formic acid or isopropanol (B130326) and are catalyzed by chiral transition metal complexes, often based on ruthenium or iridium.
Table 2: Representative Catalysts for Asymmetric Reduction of a Prochiral Ketone
| Reaction Type | Ketone Precursor | Catalyst System | Reducing Agent | Expected Outcome |
|---|---|---|---|---|
| CBS Reduction | 1-(2-Aminopyridin-4-yl)ethanone | (R)- or (S)-CBS-oxazaborolidine | Borane (BH₃) | High yield and enantiomeric excess (>95% ee) |
| Asymmetric Transfer Hydrogenation | 1-(2-Aminopyridin-4-yl)ethanone | Ru(II)- or Ir(III)-complex with chiral diamine/amino alcohol ligand | Formic Acid or Isopropanol | High yield and enantiomeric excess |
This table illustrates established asymmetric reduction methods applied to the synthesis of the chiral target molecule.
Chiral Auxiliary-Mediated Syntheses
Achieving high enantiopurity is often critical in the synthesis of pharmaceutical intermediates. Chiral auxiliary-mediated syntheses provide a robust strategy to control the stereochemistry during the formation of this compound. This methodology involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation to favor the formation of one stereoisomer over the other.
A common strategy involves the asymmetric reduction of a prochiral ketone precursor. While specific, documented examples for this compound are not prevalent in readily accessible literature, the principles can be applied. For instance, a well-established chiral auxiliary, such as a derivative of (1R,2S)-(-)-norephedrine, could be used to form a chiral oxazaphospholidine-borane complex. This complex would then facilitate the stereoselective reduction of a suitable ketone precursor, like 4-(1-oxoethyl)-2-aminopyridine, to the desired chiral alcohol. After the reduction, the chiral auxiliary is cleaved and can often be recovered for reuse.
| Chiral Auxiliary Type | Example | Typical Application |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultams | (2R)-N-Glyoxyloyl-(+)-camphorsultam | Asymmetric Diels-Alder reactions, ene reactions |
| Norephedrine Derivatives | (1R,2S)-(-)-Norephedrine | Formation of chiral reducing agents |
Green Chemistry Principles in this compound Synthesis
The adoption of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency.
Solvent-Free Reaction Systems
A significant advancement in green chemistry is the development of solvent-free reaction conditions. By eliminating organic solvents, these methods reduce volatile organic compound (VOC) emissions, decrease waste, and can lead to simplified purification procedures. For the synthesis of this compound, a potential solvent-free approach could involve the mechanochemical reduction of a ketone precursor. In this technique, the solid reactants are milled together, and the mechanical energy drives the chemical reaction. For example, the reduction could be carried out by ball-milling the ketone with a solid reducing agent like sodium borohydride, possibly with a catalytic amount of a Lewis acid.
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are preferred as they generate less waste.
In the context of synthesizing this compound, a catalytic hydrogenation of a suitable acetylpyridine precursor represents a highly atom-economical route. In this reaction, the acetyl group is directly converted to the hydroxyethyl group by the addition of hydrogen gas, with the only theoretical byproduct being water if a dehydrating agent is not used. This contrasts sharply with stoichiometric reductions that use metal hydrides, which generate significant amounts of inorganic salt byproducts.
| Reaction Type | Reactants | Products | Theoretical Atom Economy |
| Catalytic Hydrogenation | Acetylpyridine, H₂ | This compound | 100% |
| Stoichiometric Reduction | Acetylpyridine, NaBH₄ | This compound, Borate salts | < 100% |
Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound
For the large-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch manufacturing. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved reaction consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions.
A potential flow process for this synthesis could involve pumping a solution of the acetylpyridine precursor and hydrogen gas through a heated tube reactor packed with a heterogeneous hydrogenation catalyst (e.g., palladium on carbon). The product stream would then continuously exit the reactor and could be directed to an in-line purification unit, such as a continuous crystallizer or a simulated moving bed chromatography system. This integrated approach allows for a streamlined, automated, and highly efficient manufacturing process.
Comprehensive Reaction Chemistry and Mechanistic Investigations of 2 2 Aminopyridin 4 Yl Ethan 1 Ol
Functionalization of the Pyyridine Ring System
The pyridine (B92270) ring in 2-(2-Aminopyridin-4-yl)ethan-1-ol possesses a unique electronic profile. The ring nitrogen atom deactivates the aromatic system towards electrophilic attack and activates it towards nucleophilic substitution, particularly at the positions ortho and para to it (C2, C4, C6). The presence of a strong electron-donating amino group at the C2 position significantly modulates this reactivity, creating a nuanced landscape for chemical transformations.
In general, electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. scranton.edu When substitution does occur, it is typically directed to the C3 and C5 positions. However, the presence of the powerful activating amino group at the C2 position in the target molecule alters this landscape.
The C2-amino group is an ortho-, para-directing activator. Its activating influence counteracts the deactivating effect of the ring nitrogen. The combined directing effects would predict that electrophilic attack is most likely to occur at the C3 and C5 positions, which are ortho and para to the amino group, respectively. The C4 position is occupied by the ethanol (B145695) substituent. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, if they can be induced to proceed, would be expected to yield a mixture of 3- and 5-substituted products. The harsh conditions often required for EAS on pyridines (e.g., strong acids) can lead to protonation of the basic ring nitrogen and amino group, further deactivating the ring and complicating the reaction outcome. youtube.com
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (NAS), especially at the C2, C4, and C6 positions. stackexchange.comyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-like complex) formed during the reaction. stackexchange.commasterorganicchemistry.com
For this compound, direct NAS is not a primary reaction pathway as the ring does not possess a suitable leaving group (like a halide). However, related transformations are possible. The Chichibabin reaction, for instance, is a well-known nucleophilic amination of pyridine using sodium amide, where a hydride ion is eliminated. youtube.com While the target molecule is already aminated, analogous reactions with other nucleophiles could potentially occur under forcing conditions.
A more viable strategy to induce NAS is through the activation of the pyridine ring. This can be achieved by N-oxidation to form the corresponding pyridine-N-oxide. The N-oxide group activates the C2 and C4 positions for nucleophilic attack, and subsequent removal of the oxygen atom can restore the pyridine ring. youtube.com Another approach involves quaternization of the ring nitrogen, forming a pyridinium (B92312) salt, which greatly enhances the ring's susceptibility to nucleophilic attack. nih.gov
Transition metal-catalyzed C-H functionalization has become a powerful tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized substrates. nih.govfigshare.com For 2-aminopyridine (B139424) derivatives, the exocyclic amino group can serve as an effective directing group to achieve regioselective C-H activation. rsc.org
Typically, the N-H bond of the amino group coordinates to a metal center (e.g., Palladium, Rhodium, Ruthenium), forming a five-membered metallacyclic intermediate that facilitates the activation of the adjacent C-H bond at the C3 position. nih.govrsc.org This strategy has been widely used for various transformations, including arylation, alkenylation, and acylation at the C3-position of the pyridine ring.
While C3-functionalization is most common due to the directing effect of the C2-amino group, recent advancements have enabled the functionalization of more distant C-H bonds. nih.govrsc.org Methodologies for C4 and C5 functionalization have been developed, often relying on the design of specific ligands or the use of different catalytic systems that can override the intrinsic directing group capacity and favor distal C-H activation. rsc.orgdigitellinc.com
| C-H Functionalization Method | Catalyst/Reagent | Position Functionalized | Type of Group Introduced |
| Directed C-H Arylation | Pd(OAc)₂, PPh₃, Base | C3 | Aryl groups |
| Directed C-H Alkenylation | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | C3 | Alkenyl groups |
| Directed C-H Acylation | Ru/Ag catalysis, Carboxylic Acids | C3 | Acyl groups rsc.org |
| Remote C-H Arylation | Pd(OAc)₂, Ligand | C5 | Aryl groups rsc.org |
Transformations Involving the Amino Group
The exocyclic amino group at the C2 position is a primary nucleophilic center in the molecule and readily undergoes a variety of chemical transformations.
The primary amino group of this compound can be easily acylated or sulfonylated. Studies on various aminopyridines have shown that acylation with reagents like acetic anhydride (B1165640) occurs chemoselectively and directly at the exocyclic amino nitrogen, rather than the less nucleophilic (though more basic) ring nitrogen. publish.csiro.au This reaction typically proceeds under mild conditions to furnish the corresponding N-acetylated product. Similarly, reaction with other acid anhydrides or acid chlorides leads to the formation of the respective amides. researchgate.netwikipedia.org
Sulfonylation is also a common transformation. Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. researchgate.net This reaction provides a stable derivative of the amino group.
| Reaction Type | Reagent | Base/Solvent | Product Type |
| Acylation | Acetic Anhydride | Acetone | N-Acetylaminopyridine publish.csiro.au |
| Acylation | Endic Anhydride | - | Amido Acid researchgate.net |
| Acylation | Benzoyl Chloride | Pyridine | N-Benzoylaminopyridine |
| Sulfonylation | Benzenesulfonyl Chloride | Pyridine/Acetone | N-Benzenesulfonylaminopyridine researchgate.net |
| Sulfonylation | Aryl Sulfonyltriazole | Aqueous Buffer | N-Sulfonylated RNA (by analogy) acs.org |
Alkylation of 2-aminopyridines presents a regioselectivity challenge. Direct alkylation with alkyl halides often occurs preferentially at the more basic pyridine ring nitrogen, leading to the formation of N-alkylpyridinium salts. publish.csiro.au However, selective N-alkylation of the exocyclic amino group to form secondary or tertiary amines can be achieved under specific catalytic conditions, for example, using Lewis acids like BF₃·OEt₂ with diketones or through heterogeneous catalysis over metal catalysts. acs.orggoogle.com
Reductive amination is a highly effective and widely used method for the N-alkylation of primary amines. wikipedia.org This process involves the reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgnih.gov This one-pot procedure is a versatile method for preparing a wide range of N-substituted derivatives of this compound. The reaction of 2-aminopyridines with an aldehyde in the presence of formic acid (a Leuckart-Wallach type reaction) is also a viable method for N-alkylation. researchgate.net
| Reaction Type | Reagents | Key Features | Product Type |
| Catalytic N-Alkylation | 1,2-Diketone, BF₃·OEt₂ | Aerobic conditions | Secondary Amine acs.org |
| Heterogeneous Catalytic N-Alkylation | Alcohol, Metal Catalyst (e.g., Ru, Ni) | High temperature | N-Mono or N,N-Dialkylated Amine google.com |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Mild, one-pot procedure | Secondary or Tertiary Amine nih.gov |
| Reductive Amination (Leuckart-Wallach) | Aldehyde, Formic Acid | Reflux conditions | Secondary Amine researchgate.net |
Cyclization Reactions involving the Amine Nitrogen
The 2-aminopyridine moiety is a well-established synthon for the construction of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The exocyclic amino group and the endocyclic pyridyl nitrogen act as a binucleophilic system, readily participating in cyclization reactions with various electrophilic partners.
While specific studies on this compound are not extensively documented, the reactivity of the 2-aminopyridine core suggests its propensity to undergo cyclization. For instance, reactions with α-haloketones, α,β-unsaturated carbonyl compounds, and other bifunctional reagents are expected to yield a variety of fused heterocyclic scaffolds. sioc-journal.cnnih.govacs.org The reaction of 2-aminopyridines with reagents like ethyl 2-pyridylaminomethylenemalonates has been shown to lead to cyclized products. nih.govacs.org
The general mechanism for these cyclizations typically involves an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization involving the pyridyl nitrogen, and subsequent aromatization to furnish the fused heterocyclic product. The presence of the hydroxyethyl (B10761427) side chain at the 4-position of the pyridine ring could potentially influence the reaction rates and yields but is not expected to alter the fundamental course of the cyclization.
Table 1: Representative Cyclization Reactions of 2-Aminopyridine Derivatives
| Reactant | Reagent | Product Type | Reference |
| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | sioc-journal.cn |
| 2-Aminopyridine | β-Ketoester | Pyrido[1,2-a]pyrimidinone | nih.gov |
| 2-Aminopyridine | Alkyl Acrylate | Pyrido[1,2-a]pyrimidinone | acs.org |
This table presents generalized reactions of the 2-aminopyridine core, which are anticipated to be applicable to this compound.
Reactivity of the Hydroxyl Group
The primary alcohol functionality in this compound exhibits typical reactivity for its class, undergoing esterification, etherification, oxidation, and reduction, as well as participating in ring-closing reactions.
The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. orgosolver.comncert.nic.in The use of a base such as pyridine is often employed in reactions with acid chlorides to neutralize the HCl byproduct and drive the reaction to completion. orgosolver.comstackexchange.com The esterification of pyridine carboxylic acids has been well-documented, and similar principles apply to the esterification of pyridyl alcohols. google.comgoogle.com
Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Transition metal-free SNAr-type etherification with allyl alcohols has also been reported for the synthesis of allyl pyridyl ethers. tandfonline.com
Table 2: General Conditions for Esterification and Etherification of Alcohols
| Reaction | Reagent | Catalyst/Base | General Product |
| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |
| Esterification | Acid Chloride | Pyridine | Ester |
| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |
| Etherification | Allyl Alcohol | KOH/18-Crown-6 | Allyl Ether |
This table provides general conditions that are applicable to the hydroxyl group of this compound.
As a primary alcohol, the ethan-1-ol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ethernet.edu.etresearchgate.netwikipedia.org Milder reagents like pyridinium chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) are effective for the selective oxidation to the corresponding aldehyde, 2-(2-aminopyridin-4-yl)acetaldehyde. researchgate.netlibretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the formation of the carboxylic acid, 2-(2-aminopyridin-4-yl)acetic acid. ethernet.edu.et The presence of the pyridine ring can sometimes influence the choice of oxidant, as some reagents can be poisoned by the basic nitrogen. ethernet.edu.et
The reduction of the pyridine ring itself is also a possible transformation. Catalytic hydrogenation using catalysts like rhodium oxide under mild conditions has been shown to effectively reduce functionalized pyridines to the corresponding piperidines. rsc.org In such a reaction, this compound would be converted to 2-(2-aminopiperidin-4-yl)ethan-1-ol. Other reducing agents like samarium diiodide in the presence of water have also been used for the reduction of pyridine and its derivatives. clockss.org
Table 3: Oxidation and Reduction of Pyridyl Alcohols
| Transformation | Reagent | Product | Reference |
| Partial Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | researchgate.netlibretexts.org |
| Full Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | ethernet.edu.et |
| Ring Reduction | Rhodium Oxide (Rh₂O₃), H₂ | Piperidine | rsc.org |
This table outlines common transformations for pyridyl alcohols, which are expected to be applicable to the target compound.
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows for intramolecular cyclization reactions to form novel heterocyclic systems. While direct examples are scarce, analogous reactions of amino alcohols are well-established. For instance, the intramolecular dehydration of an amino alcohol can lead to the formation of an aziridine (B145994) ring, although this typically requires activation of the hydroxyl group. organic-chemistry.org
More plausibly, the hydroxyl group could participate in cyclization reactions with a suitable reagent that also reacts with the amino group, leading to more complex heterocyclic structures. The specific reaction pathways would be highly dependent on the nature of the reagent and the reaction conditions employed.
Concurrent Reactivity of Multiple Functional Groups
The presence of both a nucleophilic amino group and a reactive hydroxyl group on the same molecule presents opportunities for chemo- and regioselective transformations.
Chemoselectivity in the reactions of this compound would involve the selective reaction of one functional group in the presence of the other. For example, under carefully controlled conditions, it might be possible to acylate the more nucleophilic amino group while leaving the hydroxyl group untouched, or vice versa. The relative nucleophilicity of the amino and hydroxyl groups can be modulated by the reaction conditions, such as pH.
Regioselectivity would come into play in reactions involving the 2-aminopyridine ring system. Nucleophilic attack on the pyridine ring, for instance, can occur at different positions. However, in the context of cyclization reactions involving the 2-amino group, the regioselectivity is often predetermined by the formation of a stable five- or six-membered fused ring. sioc-journal.cn The development of site-selective functionalization of N-heteroarenes is an active area of research, with methods for the C4-selective amination of pyridines being developed. nih.gov
The interplay between the amino and hydroxyl groups can also lead to more complex transformations. For instance, a reagent might first react with the amino group, and the resulting intermediate could then undergo an intramolecular reaction with the hydroxyl group. The design of such tandem or domino reactions is a powerful strategy in modern organic synthesis for the efficient construction of complex molecules.
Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient and elegant strategy for the construction of complex molecular architectures from simple precursors. While specific cascade or tandem reactions commencing directly from this compound are not extensively documented in the reviewed literature, the broader class of 2-aminopyridine derivatives readily participates in such transformations. These reactions often leverage the dual nucleophilicity of the 2-aminopyridine scaffold. sioc-journal.cn
For instance, multicomponent reactions (MCRs) are a powerful tool for the synthesis of diverse heterocyclic libraries. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives from enaminones, malononitrile, and various primary amines. nih.gov This reaction proceeds through a proposed mechanism involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to furnish the final product. nih.gov Although this example does not use this compound as a starting material, it highlights the potential of the 2-aminopyridine moiety to engage in complex reaction sequences.
Furthermore, tandem processes have been developed for the synthesis of fused pyridine ring systems. One such sequence involves a CuAAC/ring-cleavage/[4+2]-cycloaddition/rearrangement pathway to produce 2-aminopyridine derivatives from terminal ynones, sulfonyl azides, and 2H-azirines. researchgate.net Another intriguing example is the tandem [8+2] cycloaddition/[2+6+2] dehydrogenation reaction between benzynes and imidazo[1,2-a]pyridines, which are structurally related to 2-aminopyridines, to form complex polycyclic aromatic systems. researchgate.net
The reactivity of the hydroxyl group in this compound adds another dimension to its potential cascade reactions. It can be envisioned that this group could participate in intramolecular cyclizations following an initial intermolecular reaction at the aminopyridine core, leading to the formation of novel bicyclic or polycyclic scaffolds.
Computational Exploration of Reaction Mechanisms
Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms, including the characterization of transient species and the energetic profiles of reaction pathways. While specific computational studies on this compound are limited, research on related 2-aminopyridine systems offers a predictive framework for its behavior.
The characterization of transition states is fundamental to understanding reaction kinetics and selectivity. For reactions involving 2-aminopyridines, computational methods such as Density Functional Theory (DFT) have been employed to elucidate mechanistic pathways. For example, in the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a compound structurally similar to the title molecule, DFT calculations suggested a concerted nucleophilic aromatic substitution mechanism. dntb.gov.uaresearchgate.net The energy diagram for this reaction, proceeding from the reactants through a transition state to the product, was computationally determined, providing key information about the activation energy. researchgate.net
In a different study on the multicomponent synthesis of pyridine-3,5-dicarbonitriles, computational analysis helped to delineate the distinct mechanistic pathways promoted by different catalysts in the final oxidation step. acs.org Such studies underscore the power of computational chemistry in rationalizing and predicting the outcomes of complex organic reactions.
Reaction coordinate analysis maps the energetic landscape of a chemical transformation, identifying the minimum energy path from reactants to products. This analysis can reveal the concerted or stepwise nature of a reaction and identify key intermediates. For the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, the energy diagram derived from DFT calculations provides a simplified one-dimensional reaction coordinate, illustrating the energy changes as the reaction progresses. researchgate.net
More complex analyses can be performed for multi-step cascade reactions. For instance, in the synthesis of 2-aminopyridine derivatives via a multicomponent reaction, the proposed mechanism involves several intermediates. nih.gov A detailed computational analysis of this reaction coordinate would involve locating the transition state for each step (Knoevenagel condensation, Michael addition, cyclization, and aromatization) and determining the relative energies of all intermediates and transition states.
The solvent can play a crucial role in the outcome of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can incorporate solvent effects to provide a more accurate description of reaction energetics. Studies on the solubility and solvent effects of 2-aminopyridine have been conducted, providing foundational data for understanding its behavior in different solvent environments. researchgate.net
The interaction of 2-aminopyridine with various solvents has been investigated using spectroscopic and calorimetric methods, revealing the influence of the solvent on the thermodynamics of complex formation. rsc.org In the context of reaction mechanisms, computational studies on the multicomponent synthesis of pyridine-3,5-dicarbonitriles highlighted how changing the solvent from ethanol to acetonitrile (B52724) could alter the reaction pathway and overcome difficulties associated with sterically hindered aldehydes. acs.org These findings demonstrate that both experimental and computational investigations of solvent effects are critical for optimizing reaction conditions and controlling product formation.
Advanced Spectroscopic and Computational Analysis of 2 2 Aminopyridin 4 Yl Ethan 1 Ol and Its Derivatives
Elucidation of Conformational Dynamics via Advanced NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For a molecule with multiple rotatable bonds like 2-(2-Aminopyridin-4-yl)ethan-1-ol, advanced NMR methods are indispensable for a complete conformational characterization.
Variable-Temperature NMR Spectroscopy
Variable-Temperature (VT) NMR spectroscopy is instrumental in exploring the conformational landscape and the energy barriers between different rotamers of this compound. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which are indicative of a dynamic equilibrium between different conformations.
At ambient temperature, the rotation around the C4-C(ethanol) and C(ethanol)-O bonds may be fast on the NMR timescale, resulting in averaged signals for the protons of the ethanolic side chain. As the temperature is lowered, the rate of rotation decreases, and it may become possible to resolve distinct signals for the different conformers. The coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Table 1: Hypothetical Variable-Temperature 1H NMR Data for the Methylene Protons of this compound in CD2Cl2
| Temperature (K) | Chemical Shift (ppm) - Ha | Chemical Shift (ppm) - Hb | Appearance |
| 300 | 3.85 | 3.85 | Triplet |
| 250 | 3.84 | 3.86 | Broad Triplet |
| 200 | 3.82 | 3.88 | Two distinct Triplets |
Note: This data is representative and intended for illustrative purposes.
NOESY and ROESY Experiments for Spatial Proximity Analysis
To gain further insight into the three-dimensional structure and the preferred conformations of this compound, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.
NOESY cross-peaks between the protons of the ethanol (B145695) side chain and the aromatic protons of the pyridine (B92270) ring would provide direct evidence for specific folded conformations. For instance, a NOE between the hydroxyl proton and a pyridine ring proton would suggest the presence of an intramolecular hydrogen bond. ROESY is particularly useful for molecules of intermediate size, where the NOE effect might be close to zero, as it provides unambiguous information about spatial proximity.
Table 2: Expected NOESY/ROESY Correlations for a Folded Conformation of this compound
| Proton 1 | Proton 2 | Expected Correlation | Inferred Proximity |
| H5 (Pyridine) | Hα (Ethanol) | Strong | Close spatial arrangement |
| NH2 | H3 (Pyridine) | Medium | Indication of specific amino group orientation |
| OH | NH2 | Weak to Medium | Potential for intramolecular H-bonding |
Vibrational Spectroscopy for Intermolecular Interaction Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These methods are exceptionally sensitive to the chemical environment and are therefore ideal for studying intermolecular interactions such as hydrogen bonding.
Detailed FTIR and Raman Spectroscopic Interpretation
The FTIR and Raman spectra of this compound are characterized by distinct bands corresponding to the functional groups present. The N-H stretching vibrations of the primary amine, the O-H stretching of the alcohol, the C-H stretching of the aromatic ring and the alkyl chain, and the pyridine ring breathing modes are all observable. The complementary nature of FTIR and Raman spectroscopy is advantageous; for instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum but weak in the FTIR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) - FTIR | Expected Frequency Range (cm-1) - Raman |
| N-H stretch (asymmetric) | 3450-3550 | 3450-3550 |
| N-H stretch (symmetric) | 3350-3450 | 3350-3450 |
| O-H stretch (free) | ~3600 | ~3600 |
| O-H stretch (H-bonded) | 3200-3500 | 3200-3500 |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |
| Pyridine ring stretch | 1400-1600 | 1400-1600 |
Hydrogen Bonding Network Analysis
The presence of both hydrogen bond donors (N-H and O-H) and acceptors (the pyridine nitrogen and the amino nitrogen) in this compound makes it highly susceptible to forming intricate intra- and intermolecular hydrogen bonding networks. Concentration-dependent FTIR studies can differentiate between these two types of interactions. In dilute solutions, intramolecular hydrogen bonds are favored, while at higher concentrations, intermolecular hydrogen bonds dominate, leading to a broadening and red-shifting of the O-H and N-H stretching bands. Isotopic substitution, such as replacing hydrogen with deuterium, can further aid in the assignment of vibrational modes involved in hydrogen bonding.
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule with high accuracy and for identifying transient intermediates in chemical reactions. In the synthesis of derivatives of this compound, HRMS can be used to monitor the reaction progress and to characterize any short-lived species.
For example, in a reaction involving the derivatization of the amino group, HRMS can confirm the formation of the desired product by providing its exact mass. Furthermore, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and elucidate the structure of the molecule. By analyzing the fragmentation pattern, it is possible to confirm the connectivity of the atoms and to identify potential reaction byproducts or intermediates.
Table 4: Hypothetical HRMS Data for a Reaction Intermediate
| Proposed Intermediate | Chemical Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| N-acetyl-2-(2-aminopyridin-4-yl)ethan-1-ol | C9H12N2O2 | 197.0977 [M+H]+ | 197.0975 | -1.0 |
| 4-(2-hydroxyethyl)pyridin-2-yl isocyanate | C8H6N2O2 | 163.0508 [M+H]+ | 163.0510 | +1.2 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. uab.eduuab.edu In the context of this compound, MS/MS provides invaluable insights into its gas-phase ion chemistry. The protonated molecule, [M+H]⁺ with a mass-to-charge ratio (m/z) of 139.08660, undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. uni.lu
A primary fragmentation pathway involves the loss of a water molecule (H₂O) from the ethanol side chain, resulting in a prominent fragment ion at m/z 121.07658. uni.lu This is a common fragmentation pattern for alcohols. Further fragmentation can occur within the pyridine ring and the amino group, leading to a complex spectrum of daughter ions. The precise masses and relative abundances of these fragments create a unique "fingerprint" that can be used for the unambiguous identification of the compound, even in complex mixtures. nih.gov The interpretation of these fragmentation patterns is often aided by high-resolution mass spectrometry, which allows for the determination of the elemental composition of each fragment. nih.gov
Table 1: Predicted MS/MS Fragment Ions of this compound
| Adduct | m/z of Precursor Ion | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | 139.08660 | 121.07658 | H₂O |
| [M+Na]⁺ | 161.06854 | 143.05800 | H₂O |
| [M-H]⁻ | 137.07204 | 119.06149 | H₂O |
| [M+NH₄]⁺ | 156.11314 | 139.08660 | NH₃ |
| [M+K]⁺ | 177.04248 | 159.03193 | H₂O |
Data sourced from PubChemLite. uni.lu
Real-Time Reaction Monitoring via Mass Spectrometry
The synthesis of this compound and its derivatives can be complex, often involving multiple steps and the potential for side-product formation. tandfonline.comacs.org Real-time reaction monitoring by mass spectrometry offers a dynamic window into these chemical transformations, allowing for the optimization of reaction conditions and the identification of transient intermediates. waters.comshimadzu.com Techniques such as Atmospheric Solids Analysis Probe (ASAP) or flow injection analysis coupled to a mass spectrometer enable the direct analysis of reaction mixtures with minimal sample preparation. waters.comshimadzu.com
By tracking the ion signals of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. For instance, in a typical synthesis, one might monitor the consumption of a starting material like 2-chloropyridine (B119429) and the emergence of the desired this compound product. This approach is particularly valuable for understanding reaction mechanisms and for scaling up production in an industrial setting. purdue.edumagritek.com
Table 2: Key Species Monitored in a Hypothetical Synthesis of a Pyridine Derivative
| Species | Role | m/z ([M+H]⁺) |
| 2-chloropyridine | Starting Material | 114.0159 |
| 2-aminopyridine (B139424) | Intermediate/Side Product | 95.0604 |
| This compound | Product | 139.0866 |
Electronic Structure and Spectroscopic Properties from Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for complementing experimental studies and providing a deeper understanding of the electronic properties of molecules. researchgate.net
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can predict a range of ground-state properties, including its optimized molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and electronic transition energies. nih.gov
Table 3: Calculated Ground State Properties of an Aminopyridine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: These are representative values for a generic aminopyridine derivative and would need to be specifically calculated for this compound.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that can be used to calculate the excited-state properties of molecules, such as their electronic absorption spectra (UV-Vis). ias.ac.in By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). urfu.ru These theoretical predictions can be compared with experimentally measured spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. acs.org
Table 4: Comparison of Experimental and TD-DFT Calculated Absorption Maxima for a 2-Aminopyridine Derivative
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |
| Chloroform | 280, 350 | 275, 345 |
| Methanol | 278, 348 | 272, 342 |
Note: These are representative values. Experimental and computational studies on a 2-aminopyridine/DDQ complex have shown how new charge transfer absorption bands can be identified and analyzed using TD-DFT. ias.ac.in
NBO and AIM Analyses for Bonding Characterization
To gain a more nuanced understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be employed. ias.ac.in NBO analysis provides information about charge delocalization and intramolecular interactions, such as hydrogen bonding. AIM theory, on the other hand, characterizes the nature of chemical bonds based on the topology of the electron density. ias.ac.in Together, these methods can reveal the subtle electronic effects of the amino and hydroxyl substituents on the pyridine ring.
X-ray Crystallography of Co-crystals and Solid-State Forms
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For this compound, obtaining single crystals of the compound itself or its co-crystals with other molecules can provide a wealth of information about its solid-state conformation, intermolecular interactions (such as hydrogen bonding and π-stacking), and packing arrangement. caltech.edunih.gov This information is critical for understanding its physical properties and for the design of new solid-state forms with desired characteristics. The formation of co-crystals can be a strategy to improve the physicochemical properties of a compound. caltech.edu
Table 5: Hypothetical Crystallographic Data for a Co-crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.3 |
| Volume (ų) | 1290 |
| Z | 4 |
Note: This is a hypothetical data table. The actual crystallographic data would depend on the specific co-crystal formed.
Polymorphism and Crystal Engineering
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its influence on a compound's physical properties. For a molecule like this compound, with its conformational flexibility and multiple hydrogen bond donors and acceptors, the potential for polymorphism is considerable.
The ethan-1-ol substituent attached to the pyridine ring introduces a degree of conformational freedom. Rotation around the C-C and C-O single bonds can lead to different molecular conformations, which in turn could pack in various ways in the solid state, giving rise to different polymorphs. The orientation of the hydroxyl group and its ability to participate in different hydrogen-bonding networks is a key factor that could drive the formation of multiple crystalline forms.
Crystal engineering strategies for this compound would likely focus on controlling the crystallization conditions—such as solvent, temperature, and cooling rate—to selectively isolate a desired polymorphic form. In a study on 2-aminopyridine, it was noted that no polymorph transformation or solvate formation occurred during solubility experiments in various solvents, suggesting a degree of stability in its crystalline form under those conditions. acs.org However, the introduction of the ethan-1-ol group in this compound increases the molecule's complexity and potential for varied intermolecular interactions, making polymorphism a more probable occurrence.
A hypothetical approach to induce and study polymorphism in this compound could involve crystallization from a diverse range of solvents with varying polarities and hydrogen-bonding capabilities. This could influence which supramolecular synthons are preferentially formed, potentially leading to different crystal packings.
Supramolecular Synthons and Packing Motifs
The solid-state architecture of this compound would be predominantly governed by hydrogen bonding. The molecule contains a 2-aminopyridine moiety, which is a robust and well-studied building block in supramolecular chemistry, along with a primary alcohol group. These functional groups provide multiple sites for hydrogen bond donation and acceptance.
The 2-aminopyridine group is well-known for forming a highly predictable and stable dimeric hydrogen-bonding motif. This involves the amino group of one molecule hydrogen bonding to the pyridine nitrogen of a neighboring molecule, and vice versa, creating a characteristic R22(8) ring motif. This synthon is a cornerstone of the supramolecular chemistry of many 2-aminopyridine derivatives.
It is plausible that the crystal structure would feature a combination of these interactions. For instance, the robust aminopyridine dimers could form, and these dimeric units could then be further assembled into tapes, sheets, or a three-dimensional network through hydrogen bonds involving the hydroxyl groups. The specific packing motif would depend on the energetic favorability of the various possible hydrogen-bonding schemes.
In the broader context of aminopyridine derivatives, their ability to form supramolecular assemblies is well-documented. mdpi.comresearchgate.net For example, 2-aminopyridinium cations have been shown to act as "glue," linking polyanions through N-H···O hydrogen bonds to create extended structures. nih.gov This highlights the structure-directing capability of the aminopyridine moiety. The formation of new supramolecular assemblies through non-covalent interactions is a fundamental concept in crystal engineering. mdpi.comresearchgate.net
A summary of potential intermolecular interactions and their resulting motifs for this compound is presented in the table below.
| Functional Groups Involved | Potential Supramolecular Synthon | Resulting Motif |
| 2-Aminopyridine | N-H···N (amino to pyridine) | Dimer (R22(8) ring) |
| Hydroxyl Group | O-H···O | Chain or Ring |
| Amino Group and Hydroxyl Group | N-H···O or O-H···N | Interlinking of primary motifs |
| Pyridine Ring and Hydroxyl Group | O-H···N (hydroxyl to pyridine) | Chain or linking of other motifs |
The final crystal structure would represent the most thermodynamically stable arrangement arising from these competing and cooperating intermolecular forces. Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the relative energies of different possible packing arrangements and help to predict the most likely crystal structure in the absence of experimental data. mdpi.comresearchgate.net
Applications of 2 2 Aminopyridin 4 Yl Ethan 1 Ol in Advanced Chemical Synthesis and Material Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of the amino and hydroxyl groups, coupled with the electronic properties of the pyridine (B92270) ring, makes 2-(2-aminopyridin-4-yl)ethan-1-ol an ideal starting material for the construction of intricate molecular frameworks.
Construction of Polycyclic Heterocyclic Systems
The presence of both a nucleophilic amino group and a hydroxyl group on the same scaffold allows for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction of the amino group with a suitable electrophile followed by an intramolecular reaction of the hydroxyl group can lead to the formation of bicyclic and tricyclic structures. This approach is particularly valuable in the synthesis of novel pharmaceutical intermediates and other biologically active molecules.
While direct examples involving this compound are not extensively documented in publicly available literature, the synthesis of heterocyclic ring-fused derivatives from similar amino alcohol precursors is a well-established strategy. nih.gov For example, the reaction of an aminophenol with an appropriate reagent can lead to the formation of fused oxazine (B8389632) or other heterocyclic rings. Similarly, the 2-aminopyridine (B139424) moiety can participate in cyclization reactions, such as the synthesis of imidazopyridines, which are important pharmacophores. The combination of these reactive functionalities in one molecule opens up possibilities for creating novel polycyclic systems with potential applications in drug discovery.
Precursor to Chiral Ligands for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. The structure of this compound provides a promising backbone for the development of new chiral ligands. The hydroxyl group can be resolved into its enantiomers or serve as a handle for the introduction of a chiral auxiliary. Subsequent modification of the amino and hydroxyl groups can lead to the formation of bidentate or tridentate ligands capable of coordinating with various transition metals.
Research has shown that chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives are highly effective in asymmetric Henry reactions, with their copper(II) complexes yielding high enantioselectivities. nih.gov These ligands demonstrate the potential of incorporating a pyridine ring into a chiral scaffold. Furthermore, the enantioselective synthesis of chiral pyridine–aminophosphine ligands based on 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has been successfully achieved and applied in asymmetric hydrogenation. rsc.org These examples underscore the potential of deriving novel and efficient chiral ligands from pyridyl-containing precursors like this compound for a range of asymmetric transformations.
Role in the Development of New Reagents and Catalysts
Beyond its use as a structural component, this compound can be transformed into new reagents and catalysts that drive chemical reactions with high efficiency and selectivity.
Derivatization to Organocatalytic Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. The amino and hydroxyl groups of this compound can be readily derivatized to create organocatalytic scaffolds. For instance, the amino group can be converted into a thiourea (B124793) or squaramide, which are known hydrogen-bond donors capable of activating electrophiles. The hydroxyl group can act as a Brønsted base or be modified to introduce other catalytic functionalities.
The development of organocatalysts based on enaminone and benzenediamine hydrogen bond donors highlights the importance of strategically placed functional groups for catalytic activity. mdpi.com Similarly, tuning the structure of 4-aminopyridine (B3432731) catalysts has been shown to improve activity and selectivity in the functionalization of alcohols. researchgate.net These principles can be applied to this compound to design novel bifunctional organocatalysts for various asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions.
Incorporation into Supported Catalysts
The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, catalyst recycling, and suitability for continuous flow processes. The hydroxyl group of this compound provides a convenient anchor for covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles.
The process of immobilizing catalysts, such as enzymes or metal complexes, onto solid supports is a well-established technique to enhance their stability and reusability. nih.gov By anchoring a catalytically active derivative of this compound onto a solid matrix, it is possible to create a heterogeneous catalyst. This approach could be particularly beneficial for industrial applications where catalyst recovery and reuse are crucial for economic and environmental reasons.
Integration into Advanced Polymer Architectures
The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a suitable monomer for the synthesis of advanced polymers through step-growth polymerization. The incorporation of the aminopyridine moiety into the polymer backbone can impart unique properties to the resulting material, such as thermal stability, metal-coordinating ability, and pH-responsiveness.
For example, the reaction of the amino and hydroxyl groups with diacids, diisocyanates, or other difunctional monomers can lead to the formation of polyesters, polyamides, or polyurethanes. The pyridine nitrogen can act as a site for post-polymerization modification or as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties. The general principles of polymerization, such as the formation of polyamides like nylon from amino and carboxylic acid monomers, can be applied to monomers like this compound to create novel polymer structures. oup.com The resulting polymers could find applications in areas such as specialty coatings, membranes, or as functional materials with tailored properties.
Monomer for Specialty Polymers
While extensive research specifically detailing the use of this compound as a monomer is not widely documented, its inherent chemical functionalities suggest its potential in the synthesis of specialty polymers. The primary amino group can readily participate in polycondensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. Simultaneously, the hydroxyl group offers a secondary site for polymerization or post-polymerization modification, leading to the formation of polyesters or polyethers.
The incorporation of the 2-aminopyridine moiety into the polymer backbone would be expected to impart unique properties to the resulting material. These may include enhanced thermal stability, altered solubility characteristics, and the ability to coordinate with metal ions, opening avenues for applications in areas such as specialty coatings, high-performance films, and functional membranes.
Cross-linking Agent in Polymer Networks
The presence of both a primary amino group and a hydroxyl group allows this compound to function as a potential cross-linking or curing agent for various polymer systems. In the context of epoxy resins, the primary amine can react with the epoxide rings, initiating the curing process and leading to the formation of a three-dimensional network structure. A patent for curing agents with pyridine groups for epoxy resins highlights the utility of such functionalities in this area google.com.
The rate of curing and the final properties of the cross-linked material can be influenced by the reactivity of the amino and hydroxyl groups. The hydroxyl group can also participate in the curing reaction, particularly at elevated temperatures, leading to a more densely cross-linked network. The resulting polymer network would benefit from the rigidity of the pyridine ring and the potential for hydrogen bonding interactions, which could enhance the mechanical strength and thermal resistance of the material. Ancamine AEP, an N-aminoethyl-piperazine, serves as an example of an amine-based curing agent that imparts high impact strength and good thermal shock resistance to epoxy resins, properties that could potentially be mirrored or enhanced by the use of this compound panpage.de.
Application in Supramolecular Chemistry Research
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry.
Design of Self-Assembled Systems
The design of self-assembled systems relies on the specific and directional interactions between molecular components. The 2-aminopyridine unit is a well-known motif for forming strong, directional hydrogen bonds. The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable supramolecular structures such as dimers, tapes, or more complex networks researchgate.netrsc.org.
The ethanol (B145695) substituent on the pyridine ring of this compound introduces an additional hydrogen bonding site (the hydroxyl group), which can further direct the self-assembly process, leading to the formation of more intricate and robust three-dimensional architectures researchgate.net. The interplay between the different hydrogen bonding groups, along with potential π-π stacking interactions between the pyridine rings, allows for the rational design of supramolecular assemblies with specific topologies and properties researchgate.netrsc.org. Silylated 2-aminopyrimidines, for instance, have been shown to form intermolecular N–H···N bridges, contributing to the formation of defined solid-state structures mdpi.com.
Host-Guest Complexation Studies
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The size, shape, and electronic properties of this compound make it a suitable candidate for acting as a guest in various host-guest systems. Its dimensions would allow it to fit within the cavities of common host molecules such as cyclodextrins, calixarenes, and cucurbiturils acs.orgnih.govacs.orgnih.gov.
The interactions governing the formation of such complexes would likely involve a combination of hydrophobic interactions between the pyridine ring and the host cavity, and hydrogen bonding between the amino and hydroxyl groups of the guest and polar functionalities on the host molecule. The study of such host-guest complexes can provide fundamental insights into molecular recognition processes and can lead to applications in areas such as drug delivery, sensing, and catalysis nih.govoiccpress.com. For example, the encapsulation of a guest molecule within a host can alter its solubility, reactivity, and photophysical properties.
Contributions to Ligand Design for Coordination Chemistry
The 2-aminopyridine moiety is a classic bidentate chelating ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The presence of the ethanol substituent in this compound can further influence the coordination behavior and the properties of the resulting metal complexes.
Chelation Properties with Transition Metals
The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group in this compound can coordinate to a single metal center to form a stable five-membered chelate ring. This bidentate coordination mode is a common feature of 2-aminopyridine derivatives and has been extensively studied with various transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) rsc.orgmdpi.comekb.eg. The formation of such complexes is often accompanied by distinct changes in spectroscopic and magnetic properties.
Below is a table summarizing the coordination behavior of related aminopyridine ligands with various transition metals, which provides a basis for predicting the chelation properties of this compound.
| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure | Reference |
| Pb(II) | 2-aminomethylpyridine | N,N'-bidentate | 1D Coordination Polymer | elsevierpure.com |
| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 2-(1,2,4-1H-triazol-3-yl)pyridine | N,N'-bidentate | 1D Coordination Polymers and Mononuclear Complexes | rsc.org |
| Co(II) | N,N'-bis(3-pyridylmethyl)oxalamide | N,N'-bidentate | 2D Coordination Polymers | mdpi.com |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 4-aminopyridine | Monodentate (N-pyridyl) | Mononuclear Complexes | ekb.eg |
| Cu(II), Zn(II) | Schiff base of 5-nitropyridine-2-amine | N,O-bidentate | Mononuclear Complexes | nih.gov |
This versatility in coordination makes this compound and its derivatives valuable ligands for the development of new catalysts, magnetic materials, and luminescent sensors.
Stereochemical Influence in Metal Complexes
The geometry and stereochemistry of metal complexes are profoundly dictated by the nature of the ligands that coordinate to the metal center. The compound this compound possesses distinct features that are anticipated to exert significant stereochemical control during the formation of metal complexes. These features include its potential to act as a chiral bidentate ligand, utilizing the pyridine nitrogen and the hydroxyl oxygen as donor atoms to form a stable chelate ring.
The presence of a chiral center at the carbon atom bearing the hydroxyl group is a key determinant of the stereochemical outcome of its metal complexes. When a racemic mixture of this compound is used, the coordination to a metal ion can lead to the formation of diastereomeric complexes. The relative orientation of the ligands around the metal center can be influenced by the chirality of the ligand, potentially leading to the preferential formation of one diastereomer over another. This diastereoselective synthesis is a critical aspect of creating stereochemically well-defined metal complexes.
In octahedral complexes, for instance, the arrangement of three bidentate ligands results in propeller-like structures that can be either left-handed (Λ) or right-handed (Δ) enantiomers. libretexts.org The use of an enantiomerically pure form of this compound would be expected to direct the formation of a specific helical isomer (Λ or Δ), a process known as stereoselective synthesis. This control is fundamental in the development of chiral catalysts and materials with specific optical or biological activities.
The stereoelectronic properties of the 2-aminopyridine ring also play a crucial role. The pyridine nitrogen is a well-established coordination site for a wide range of metal ions. The electronic nature of the substituent at the 4-position of the pyridine ring can modulate the electron density at the nitrogen atom, thereby influencing the strength and nature of the metal-ligand bond. In the case of this compound, the 2-amino group and the 4-ethanol substituent will electronically influence the pyridine ring, which in turn affects the coordination properties and the resulting stereochemistry of the metal complex.
The principles of stereochemical control by chiral ligands are well-established in the synthesis of metal-organic frameworks (MOFs). Chiral MOFs are of great interest for applications in enantioselective separation and catalysis. rsc.orgnih.govacs.org The incorporation of a chiral ligand like this compound into a MOF structure could impart chirality to the framework, creating chiral pores and surfaces. The hydrophobic and hydrogen-bonding interactions between chiral alcohols and the framework can lead to effective chiral recognition and separation. rsc.org
While no specific data tables with detailed research findings for metal complexes of this compound can be presented due to a lack of published research, the following interactive table summarizes the potential stereochemical outcomes based on the principles discussed.
| Ligand Chirality | Metal Coordination Geometry | Potential Stereochemical Outcome | Relevant Concepts |
| Racemic | Octahedral | Formation of diastereomeric pairs (e.g., Λ-R/Δ-S and Λ-S/Δ-R) | Diastereoselectivity, Propeller Chirality libretexts.org |
| Enantiopure (e.g., R) | Octahedral | Preferential formation of one helical isomer (e.g., Λ-R or Δ-R) | Stereoselectivity, Enantiomeric Purity |
| Racemic/Enantiopure | Square Planar | Formation of cis and trans isomers; potential for planar chirality | Isomerism, Ligand-induced Chirality |
| Racemic/Enantiopure | Tetrahedral | Formation of enantiomeric complexes | Molecular Chirality |
Future Directions and Emerging Research Avenues for 2 2 Aminopyridin 4 Yl Ethan 1 Ol
Exploration of Unconventional Reaction Media and Conditions
The synthesis of pyridine (B92270) derivatives, including 2-(2-Aminopyridin-4-yl)ethan-1-ol, is traditionally carried out in organic solvents. However, the future of its synthesis lies in the adoption of greener and more sustainable methods.
Recent advancements have highlighted the potential of using water as a reaction medium for the synthesis of pyridine derivatives. rsc.org Catalyst-free multicomponent reactions (MCRs) in aqueous media are particularly promising, especially when the final product can precipitate out of the water, simplifying purification. rsc.org Researchers are exploring the use of green buffers and pH-controlled aqueous environments with reagents like ammonium (B1175870) carbonate, which can act as both a nitrogen source and a reaction promoter. rsc.org
Solvent-free reaction conditions represent another significant frontier. conicet.gov.arnih.gov The use of solid catalysts, such as Wells-Dawson heteropolyacids, under solvent-free conditions at elevated temperatures has been shown to be effective for producing functionalized pyridines. conicet.gov.ar Microwave-assisted synthesis is also gaining traction as an environmentally friendly method that can lead to excellent yields, pure products, and significantly reduced reaction times. researchgate.netnih.gov These approaches not only minimize the use of hazardous organic solvents but also often lead to improved reaction efficiency and easier product isolation.
Development of Advanced Analytical Techniques for In Situ Monitoring
To optimize the synthesis of this compound and its derivatives, a deeper understanding of reaction kinetics and mechanisms is crucial. Advanced analytical techniques that allow for in situ, real-time monitoring are becoming indispensable tools for synthetic chemists. acs.orgspectroscopyonline.com
Spectroscopic methods such as Fourier-transform infrared (FT-IR), near-infrared (NIR), and Raman spectroscopy are increasingly being used to track reaction progress directly within the reaction vessel. spectroscopyonline.comresearchgate.net These techniques provide real-time data on the consumption of reactants and the formation of products, enabling precise control over reaction conditions and endpoints. spectroscopyonline.com
Mass spectrometry (MS) based methods are also evolving for online reaction monitoring. acs.orgacs.org Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) coupled with liquid electron ionization (LEI) can provide real-time feedback on complex, non-aqueous reaction mixtures. acs.org This allows for the direct measurement of neutral organic analytes, offering valuable mechanistic insights and facilitating rapid optimization of synthetic conditions. acs.org The development of these in situ monitoring tools will be instrumental in developing more efficient and reproducible synthetic protocols for this compound.
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
Furthermore, machine learning models are being developed to predict reaction outcomes, such as yields and selectivity, with increasing accuracy. mit.educmu.eduresearchgate.net By learning from large datasets of experimental results, these models can help chemists to identify optimal reaction conditions without the need for extensive trial-and-error experimentation. mit.edu The application of these predictive models to the synthesis of this compound could significantly accelerate the discovery of new derivatives with desired properties.
Sustainable and Resource-Efficient Synthesis Strategies
The principles of green chemistry are increasingly guiding synthetic organic chemistry, and the future synthesis of this compound will undoubtedly be shaped by these principles. The focus is on developing methods that are not only efficient but also minimize waste and the use of hazardous substances.
Multicomponent reactions (MCRs) are a powerful strategy for achieving these goals. nih.govresearchgate.net MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and the amount of waste generated. nih.govresearchgate.net The development of new MCRs for the synthesis of aminopyridine derivatives is an active area of research. nih.govresearchgate.net
The use of recyclable catalysts, such as heterogeneous catalysts, is another key aspect of sustainable synthesis. numberanalytics.com These catalysts can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. numberanalytics.com Researchers are exploring various solid-supported catalysts for pyridine synthesis. numberanalytics.com The development of highly active and selective recyclable catalysts will be crucial for the large-scale, sustainable production of this compound.
Integration into Multidisciplinary Research Platforms beyond Traditional Organic Chemistry
The unique structure of this compound, featuring both an aminopyridine core and a reactive ethanol (B145695) side chain, makes it a valuable building block for a wide range of applications beyond traditional organic synthesis. Its integration into multidisciplinary research platforms is a key avenue for future exploration.
In medicinal chemistry, aminopyridine derivatives are known to exhibit a wide range of biological activities. nih.govorientjchem.org The this compound scaffold could be used as a starting point for the design and synthesis of novel therapeutic agents. nih.gov For instance, it could be incorporated into larger molecules to modulate their pharmacological properties.
In materials science, the functional groups of this compound can be utilized to create new polymers and functional materials. The amino group can participate in polymerization reactions, while the hydroxyl group can be used for surface modification or as a point of attachment for other functional moieties. The pyridine ring itself can coordinate with metal ions, opening up possibilities for the development of new catalysts and metal-organic frameworks (MOFs). The exploration of these diverse applications will require collaboration between organic chemists, medicinal chemists, materials scientists, and engineers, highlighting the interdisciplinary potential of this versatile compound.
Q & A
Q. What are the recommended laboratory synthesis methods for 2-(2-Aminopyridin-4-yl)ethan-1-ol?
The synthesis typically involves pyridine derivatives reacting with ethanolamine precursors under optimized conditions. Key steps include:
- Catalyst and Solvent Optimization : Adjusting catalysts (e.g., transition metals) and solvents (e.g., polar aprotic solvents) to enhance yield and purity .
- Continuous Flow Reactors : Industrial-scale methods use continuous flow systems to improve reaction efficiency and reproducibility .
- Intermediate Isolation : Intermediates like 2-[(2-aminopyridin-4-yl)oxy]ethan-1-ol hydrochloride are critical for stepwise synthesis .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with inert absorbents and dispose following hazardous waste regulations .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : Identifies proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ethanolamine chain protons at δ 3.0–4.0 ppm) .
- IR Spectroscopy : Detects functional groups (e.g., -OH stretch at ~3300 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can substitution reactions at the hydroxyl group of this compound be optimized?
- Nucleophilic Substitution : Use alkyl halides or acyl chlorides in the presence of bases (e.g., NaH) to replace the -OH group. Reaction conditions (temperature, solvent polarity) significantly influence selectivity .
- Leaving Group Activation : Convert -OH to a better leaving group (e.g., tosylate) before substitution .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- SHELX Refinement : Use SHELXL for high-resolution refinement, especially for resolving twinning or disordered regions in crystal structures .
- Data Validation : Cross-validate with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
- Temperature-Dependent Studies : Conduct low-temperature crystallography to reduce thermal motion artifacts .
Q. How does the structural configuration of this compound influence its biological activity?
- π-π Interactions : The pyridine ring binds aromatic residues in enzymes/receptors, modulating activity (e.g., enzyme inhibition) .
- Hydrogen Bonding : The ethanolamine -OH and NH₂ groups form hydrogen bonds with catalytic residues (e.g., in kinases or GPCRs), affecting ligand-receptor affinity .
- Conformational Flexibility : The ethanolamine chain’s rotation allows adaptation to binding pockets, as seen in neuropharmacological targets .
Q. How can researchers design experiments to assess the compound’s role in modulating neurotransmitter systems?
- In Vitro Assays : Measure binding affinity to serotonin/dopamine receptors using radioligand displacement assays .
- Molecular Dynamics Simulations : Model interactions with synaptic vesicle proteins (e.g., monoamine transporters) to predict uptake inhibition .
- Electrophysiology : Patch-clamp studies on neuronal cells quantify ion channel modulation .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
